molecular formula C15H14N2OS B14600941 N-(2-Carbamothioylphenyl)-4-methylbenzamide CAS No. 59525-07-4

N-(2-Carbamothioylphenyl)-4-methylbenzamide

Cat. No.: B14600941
CAS No.: 59525-07-4
M. Wt: 270.4 g/mol
InChI Key: GXKDIZYUXJWWBB-UHFFFAOYSA-N
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Description

N-(2-Carbamothioylphenyl)-4-methylbenzamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamothioyl group attached to a phenyl ring, which is further connected to a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Carbamothioylphenyl)-4-methylbenzamide typically involves the reaction of 2-aminothiophenol with 4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, with additional steps for purification and quality control to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Carbamothioylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced carbamothioyl derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(2-Carbamothioylphenyl)-4-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Carbamothioylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-Carbamothioylphenyl)-4-chloro-N-methylbenzamide
  • 2-methylpropyl N-(2-carbamothioylphenyl)carbamate

Comparison: N-(2-Carbamothioylphenyl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

59525-07-4

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

N-(2-carbamothioylphenyl)-4-methylbenzamide

InChI

InChI=1S/C15H14N2OS/c1-10-6-8-11(9-7-10)15(18)17-13-5-3-2-4-12(13)14(16)19/h2-9H,1H3,(H2,16,19)(H,17,18)

InChI Key

GXKDIZYUXJWWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=S)N

Origin of Product

United States

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